molecular formula C8H13N3O B13924575 (6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Cat. No.: B13924575
M. Wt: 167.21 g/mol
InChI Key: WFUMWAITNREXSE-UHFFFAOYSA-N
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Description

(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanol
  • (6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanol

Uniqueness

(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is unique due to its specific structure and the presence of a hydroxyl group attached to the pyrazolo[1,5-a]pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(6-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

InChI

InChI=1S/C8H13N3O/c9-6-1-2-8-3-7(5-12)10-11(8)4-6/h3,6,12H,1-2,4-5,9H2

InChI Key

WFUMWAITNREXSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2CC1N)CO

Origin of Product

United States

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